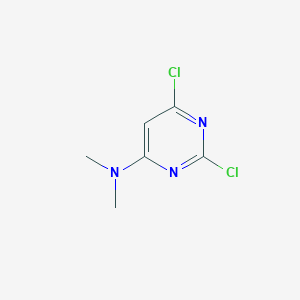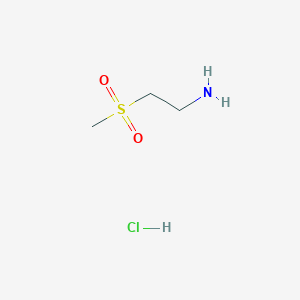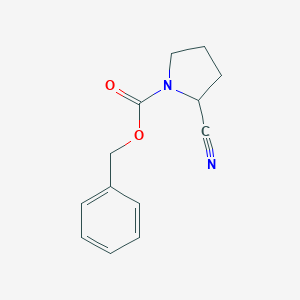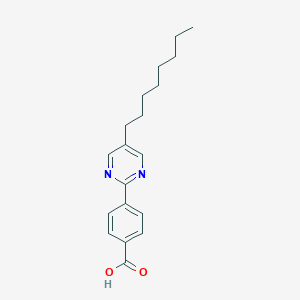
4-(5-Octylpyrimidin-2-YL)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Octylpyrimidin-2-YL)benzoic acid, commonly known as OPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPBA is a pyrimidine-based ligand that can bind to metal ions and form coordination complexes, which have been extensively studied for their biological and catalytic properties.
科学的研究の応用
OPBA has been studied extensively for its potential applications in various fields, including catalysis, sensing, and medicinal chemistry. OPBA can act as a chelating agent and form coordination complexes with metal ions, which have been used as catalysts in various reactions such as Suzuki coupling, Heck reaction, and C-H activation. OPBA has also been used as a fluorescence probe for the detection of metal ions in aqueous solutions.
In medicinal chemistry, OPBA has been studied for its potential as an anticancer agent. OPBA can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. OPBA has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
作用機序
The mechanism of action of OPBA is not fully understood, but it is believed to involve the binding of OPBA to metal ions and the formation of coordination complexes. The coordination complexes can then interact with biological molecules such as enzymes and proteins, leading to the observed biological effects of OPBA.
生化学的および生理学的効果
OPBA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of cell cycle progression. OPBA has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using OPBA in lab experiments include its ability to form coordination complexes with metal ions, which can be used as catalysts in various reactions. OPBA can also be used as a fluorescence probe for the detection of metal ions in aqueous solutions. The limitations of using OPBA in lab experiments include its low solubility in water and the need for optimization of reaction conditions to improve yield.
将来の方向性
There are several future directions for the research on OPBA. One direction is the optimization of the synthesis method to improve the yield and purity of OPBA. Another direction is the development of new coordination complexes of OPBA with metal ions for use as catalysts in various reactions. The use of OPBA as a fluorescence probe for the detection of metal ions in biological samples is also an area of future research. Finally, the investigation of the potential medicinal properties of OPBA for the treatment of various diseases is an important area of future research.
Conclusion
In conclusion, 4-(5-Octylpyrimidin-2-YL)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPBA can form coordination complexes with metal ions, which have been extensively studied for their biological and catalytic properties. OPBA has potential applications in catalysis, sensing, and medicinal chemistry. The future directions for the research on OPBA include the optimization of the synthesis method, the development of new coordination complexes, the investigation of the potential medicinal properties, and the use of OPBA as a fluorescence probe.
合成法
The synthesis of OPBA involves the reaction of 5-octylpyrimidine-2-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield OPBA. The yield of OPBA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
CAS番号 |
123020-87-1 |
|---|---|
製品名 |
4-(5-Octylpyrimidin-2-YL)benzoic acid |
分子式 |
C19H24N2O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
4-(5-octylpyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-5-6-7-8-15-13-20-18(21-14-15)16-9-11-17(12-10-16)19(22)23/h9-14H,2-8H2,1H3,(H,22,23) |
InChIキー |
OUMYUIKKTOVBQF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
正規SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
同義語 |
4-(5-Octyl-2-pyrimidinyl)-benzoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



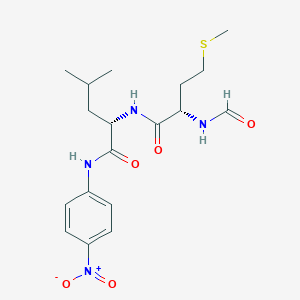
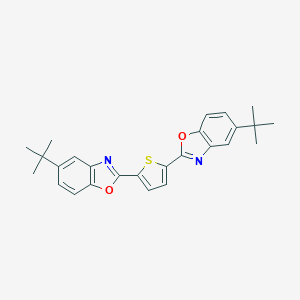
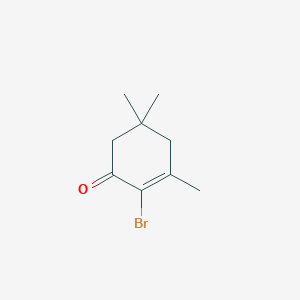
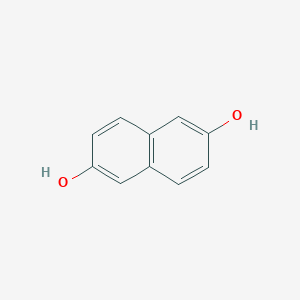
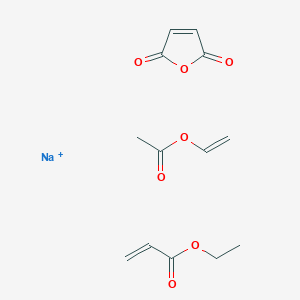
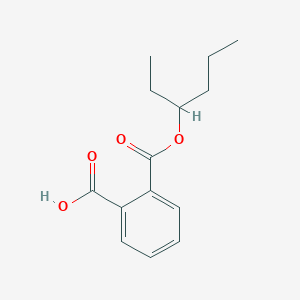
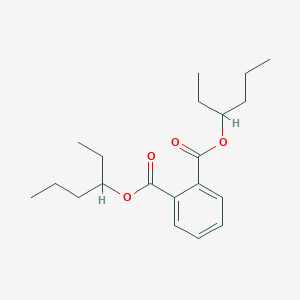
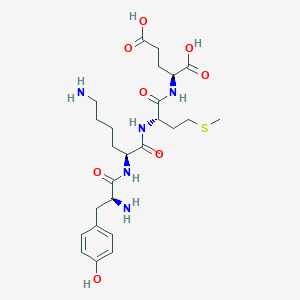
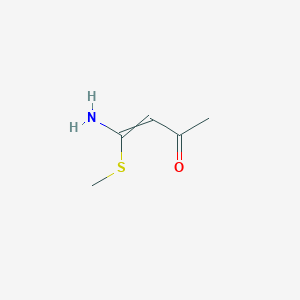
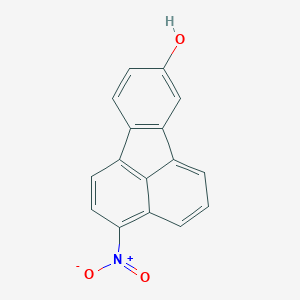
![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)
